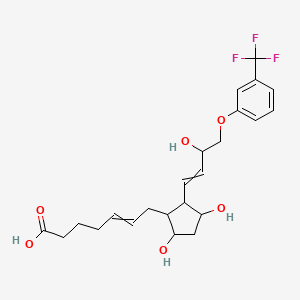

15(S)-Fluprostenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-[3,5-dihydroxy-2-[3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSWYXNVCBLWNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29F3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10860576 | |

| Record name | 7-(3,5-Dihydroxy-2-{3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl}cyclopentyl)hept-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 15(S)-Fluprostenol on FP Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluprostenol, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is a potent agonist of the prostaglandin F receptor (FP receptor). It exists as two stereoisomers, with the 15(R)-enantiomer, also known as (+)-Fluprostenol or travoprost (B1681362) acid, being the pharmacologically active form. The 15(S)-epimer, 15(S)-Fluprostenol, exhibits significantly lower potency. This guide provides a detailed examination of the mechanism of action of Fluprostenol at the FP receptor, with a focus on the well-characterized 15(R)-enantiomer due to the scarcity of quantitative data for the 15(S)-form. The document covers the binding affinity, signaling pathways, and experimental methodologies used to characterize this interaction, presenting quantitative data in structured tables and visualizing complex processes with detailed diagrams.

Quantitative Pharmacological Data

The pharmacological activity of Fluprostenol is primarily attributed to its 15(R)-enantiomer. The 15(S)-isomer is known to be substantially less potent, with some reports suggesting an approximately 100-fold decrease in activity. The following tables summarize the quantitative data for the active (+)-Fluprostenol (Travoprost acid).

Table 1: Binding Affinity (Ki) of (+)-Fluprostenol for Prostanoid Receptors

| Receptor Subtype | Ki (nM) | Species/Cell Line | Reference |

| FP | 3.5 ± 0.0 | Human | [1] |

| FP | 7.5 | Rat | [1] |

| FP | 3-4 | Mouse | [2] |

| FP | 35 ± 5 | Not Specified | [3] |

| FP | 49.9 | Not Specified | |

| DP | 52,000 | Not Specified | |

| EP1 | 9,540 | Not Specified | |

| EP3 | 3,501 | Not Specified | |

| EP4 | 41,000 | Not Specified | |

| IP | >90,000 | Not Specified | |

| TP | 121,000 | Not Specified |

This table demonstrates the high affinity and selectivity of (+)-Fluprostenol for the FP receptor.

Table 2: Functional Potency (EC50) of (+)-Fluprostenol at the FP Receptor

| Assay Type | Cell Type | EC50 (nM) | Reference |

| Phosphoinositide Turnover | Human Ciliary Muscle | 1.4 | |

| Phosphoinositide Turnover | Human Trabecular Meshwork | 3.6 | |

| Phosphoinositide Turnover | Mouse Fibroblasts | 2.6 | |

| Phosphoinositide Turnover | Rat Aortic Smooth Muscle (A7r5) | 2.6 | |

| Intracellular Calcium Mobilization | Cloned Human Ocular FP Receptors | 17.5 | |

| Intracellular Calcium Mobilization | Rat A7r5 Cells | 19.1 | |

| Intracellular Calcium Mobilization | Mouse 3T3 Cells | 37.3 | |

| General FP Receptor Agonist Activity | Not Specified | 2.4 |

This table highlights the potent agonist activity of (+)-Fluprostenol in functional assays, consistent with its high binding affinity.

Mechanism of Action and Signaling Pathways

The FP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. The binding of an agonist like this compound (or more potently, its 15(R)-enantiomer) initiates a cascade of intracellular events.

Primary Signaling Cascade: Gq/PLC/IP3/Ca2+ Pathway

Upon agonist binding, the FP receptor undergoes a conformational change, leading to the activation of the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), specifically the PLC-beta isoform. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytosol.

-

DAG remains in the plasma membrane and, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).

This canonical pathway is central to the physiological effects mediated by FP receptor activation.

Downstream and Alternative Signaling Pathways

Beyond the primary Gq/PLC pathway, FP receptor activation can also engage other signaling cascades, leading to a diverse range of cellular responses:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of the FP receptor can lead to the phosphorylation and activation of the ERK1/2 MAP kinases. This can occur through PKC-dependent mechanisms or via transactivation of the epidermal growth factor receptor (EGFR).

-

Rho Kinase (ROCK) Pathway: The G12/13 G-proteins can also be activated by the FP receptor, leading to the activation of the small GTPase Rho and its downstream effector, Rho kinase. This pathway is particularly important in regulating smooth muscle contraction.

Detailed Experimental Protocols

The following protocols are synthesized from descriptions of standard methodologies used in the pharmacological characterization of FP receptor agonists.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the FP receptor.

Workflow:

Methodology:

-

Receptor Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human FP receptor or from tissues known to express the receptor (e.g., bovine corpus luteum). Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Buffer: Use a suitable buffer such as 50 mM Tris-HCl, pH 7.4, containing divalent cations (e.g., 5 mM MgCl2).

-

Incubation: In a multi-well plate, combine the receptor membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-PGF2α at a concentration close to its Kd), and varying concentrations of the unlabeled competitor (this compound). Include wells for total binding (no competitor) and non-specific binding (excess of a potent unlabeled FP agonist like (+)-Fluprostenol). Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract non-specific binding from all other readings to obtain specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Phosphoinositide (PI) Turnover Assay

This functional assay measures the agonist-induced production of inositol phosphates (IPs), a direct consequence of PLC activation, to determine the potency (EC50) of a compound.

Workflow:

Methodology:

-

Cell Culture and Labeling: Culture cells expressing the FP receptor (e.g., human trabecular meshwork cells or A7r5 cells) in a suitable growth medium. Label the cells by incubating them overnight with a medium containing [3H]-myo-inositol, which is incorporated into membrane phosphoinositides.

-

Pre-incubation: Wash the cells and pre-incubate them in a buffer containing lithium chloride (LiCl, typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs upon receptor stimulation.

-

Agonist Stimulation: Add varying concentrations of this compound to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Termination and Extraction: Stop the reaction by adding an ice-cold solution such as trichloroacetic acid. Extract the soluble inositol phosphates into the aqueous phase.

-

Isolation of IPs: Apply the aqueous extracts to anion-exchange chromatography columns (e.g., Dowex AG1-X8). Wash the columns to remove free [3H]-myo-inositol.

-

Elution and Quantification: Elute the total [3H]-inositol phosphates from the column using a high-salt buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid). Measure the radioactivity in the eluate using a scintillation counter.

-

Data Analysis: Plot the amount of [3H]-IPs produced against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).

Conclusion

This compound, and more significantly its stereoisomer (+)-Fluprostenol, acts as a potent and selective agonist at the prostaglandin FP receptor. The primary mechanism of action involves the activation of the Gq/11-PLC-IP3-Ca2+ signaling cascade, which is a hallmark of FP receptor function. This initial signal can be further transduced through other pathways, including the MAPK and Rho kinase systems, to elicit a wide array of physiological responses. The quantitative data clearly establish the high affinity and functional potency of the 15(R)-enantiomer, while the 15(S)-epimer is substantially less active. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of FP receptor modulators, which is crucial for the development of new therapeutics targeting this receptor.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stereospecific Synthesis of 15(S)-Fluprostenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of a modern and efficient stereospecific synthesis of 15(S)-Fluprostenol, a potent prostaglandin (B15479496) analogue. The core of this guide focuses on a unified chemoenzymatic strategy that leverages key enzymatic transformations to achieve high stereoselectivity. Detailed experimental protocols for each synthetic step are provided, along with comprehensive quantitative data to facilitate reproducibility and further investigation. The synthesis commences from a readily available dichloro-containing bicyclic ketone and proceeds through a series of key transformations including a Baeyer-Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction to establish the critical stereocenters. This guide also includes a discussion of the classical Corey lactone approach, offering a broader perspective on the synthetic strategies for this important pharmaceutical agent. All quantitative data is summarized in structured tables, and the synthetic pathways and experimental workflows are visualized using detailed diagrams.

Introduction

Prostaglandin F2α analogues, such as this compound, are of significant therapeutic interest, primarily in the treatment of glaucoma. The biological activity of these compounds is highly dependent on their stereochemistry, making stereospecific synthesis a critical aspect of their production. Traditional synthetic routes often rely on the versatile Corey lactone intermediate, which allows for the controlled installation of the requisite stereocenters.[1][2][3][4][5] More recently, chemoenzymatic approaches have emerged as powerful alternatives, offering improved efficiency and stereoselectivity under mild reaction conditions.

This guide focuses on a unified chemoenzymatic synthesis of this compound, which has been demonstrated to be an effective and scalable route. The strategy hinges on the early introduction of chirality through an enzymatic Baeyer-Villiger oxidation, followed by a series of chemical transformations and a final enzymatic reduction to set the stereochemistry of the C15 hydroxyl group.

Chemoenzymatic Synthetic Pathway

The stereospecific synthesis of this compound via the chemoenzymatic route is a multi-step process that begins with a known bicyclic ketone. The overall pathway is depicted below, followed by detailed experimental protocols and data for each key transformation.

Caption: Chemoenzymatic synthesis pathway to this compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures and associated quantitative data for the key steps in the synthesis of this compound.

Step 1: Baeyer-Villiger Oxidation of Bicyclic Ketone (6a) to Lactone (7a)

This crucial step establishes the initial chirality of the system with high enantioselectivity using a Baeyer-Villiger monooxygenase.

Caption: Experimental workflow for the BVMO-catalyzed oxidation.

Experimental Protocol: To a solution of the bicyclic ketone 6a in a suitable buffer (e.g., phosphate (B84403) buffer), the Baeyer-Villiger monooxygenase (BVMO) enzyme, NADPH, and a glucose dehydrogenase (GDH) for cofactor regeneration are added. The reaction mixture is incubated at a controlled temperature (typically 25-30 °C) with shaking until completion, as monitored by TLC or GC. The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography to afford the desired lactone 7a .

| Compound | Starting Material | Product | Yield (%) | Enantiomeric Excess (ee %) |

| 7a | 6a | Lactone | >95 | >99 |

Step 2: Synthesis of Diol (10) from Lactone (7a)

This three-step sequence involves dechlorination, a Prins reaction, and deformylation to yield the key diol intermediate.

Experimental Protocol: The lactone 7a undergoes dechlorination, followed by a Prins reaction and subsequent deformylation to yield the diol 10 . The specific conditions for these transformations can be found in the supporting information of the primary literature.

| Compound | Starting Material | Product | Overall Yield (%) |

| 10 | 7a | Diol | 81 (over two steps from an intermediate) |

Step 3: Regioselective Protection of Diol (10) to Protected Corey Alcohol (11)

A copper(II)-catalyzed regioselective p-phenylbenzoylation of the C11 hydroxyl group is performed to differentiate the two hydroxyl groups.

Experimental Protocol: To a solution of diol 10 in a suitable solvent mixture (e.g., MeCN/DCM), p-phenylbenzoyl chloride (PPBCl), a base (e.g., DIPEA), and a catalytic amount of a copper(II) salt are added. The reaction is stirred at a controlled temperature until completion. The product is then purified by column chromatography to yield the protected Corey alcohol 11 .

| Compound | Starting Material | Product | Yield (%) | Regioisomeric Ratio (11:other) |

| 11 | 10 | Protected Alcohol | 57 | 3.8 : 1 |

Step 4: Synthesis of Enone (12d) via Oxidation and Horner-Wadsworth-Emmons Olefination

The primary alcohol of 11 is oxidized to the corresponding aldehyde, which then undergoes a Horner-Wadsworth-Emmons reaction to install the α,β-unsaturated ketone of the ω-side chain.

Experimental Protocol: The protected alcohol 11 is oxidized using a suitable oxidizing agent (e.g., TEMPO/TCCA). The resulting aldehyde is then subjected to a Horner-Wadsworth-Emmons olefination with the appropriate phosphonate (B1237965) reagent to afford the enone 12d .

| Compound | Starting Material | Product | Overall Yield (%) |

| 12d | 11 | Enone | Not explicitly stated for this specific substrate in the main text, but part of a multi-step sequence. |

Step 5: Diastereoselective Reduction of Enone (12d) to Lactone (13d)

A ketoreductase (KRED) is employed for the highly diastereoselective reduction of the enone to the desired (S)-alcohol at the C15 position.

Experimental Protocol: The enone 12d is dissolved in a suitable buffer, and the ketoreductase (KRED) enzyme and NADPH are added. The reaction is incubated until completion. The product, lactone 13d , is then extracted and purified.

| Compound | Starting Material | Product | Diastereomeric Ratio (dr) |

| 13d | 12d | (S)-Alcohol | >99 : 1 |

Step 6: Final Conversion to this compound (4)

The final steps involve the hydrolysis of the p-phenylbenzoyl protecting group, reduction of the lactone to the corresponding lactol, and a Wittig reaction to install the α-side chain.

Experimental Protocol: The lactone 13d is first subjected to hydrolysis to remove the PPB protecting group. The resulting alcohol is then reduced with DIBAL-H to form the hemiacetal (lactol). Finally, a Wittig reaction with the appropriate phosphorane, generated in situ from the corresponding phosphonium (B103445) salt and a strong base, affords this compound (4 ).

| Compound | Starting Material | Product | Overall Yield (%) |

| 4 | 13d | This compound | 51 (over three steps) |

Classical Approach: The Corey Lactone Route

The Corey lactone has historically been a cornerstone in the synthesis of prostaglandins. This chiral building block, which contains the correct stereochemistry for the cyclopentane (B165970) core, allows for the sequential and stereocontrolled introduction of the α and ω side chains.

Caption: Generalized Corey lactone route to prostaglandins.

The synthesis typically begins with the protection of the secondary alcohol of the Corey lactone, followed by oxidation of the primary alcohol to an aldehyde. The ω-side chain is then introduced via a Horner-Wadsworth-Emmons reaction. The resulting ketone at C15 is then stereoselectively reduced to the desired (S)-alcohol. After protection of the newly formed hydroxyl group, the lactone is reduced to the corresponding lactol. Finally, the α-side chain is installed via a Wittig reaction, followed by deprotection to yield the final prostaglandin product. While this route is highly versatile, the chemoenzymatic approach often offers advantages in terms of step economy and the mildness of the reaction conditions for the key stereodefining steps.

Conclusion

The stereospecific synthesis of this compound is a challenging yet crucial process for the production of this important pharmaceutical agent. This guide has detailed a modern chemoenzymatic approach that provides excellent stereocontrol through the use of highly selective enzymes. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field. The classical Corey lactone route remains a viable and important strategy, and its understanding provides a broader context for the synthetic challenges associated with prostaglandins. The continued development of novel synthetic methodologies, particularly those incorporating biocatalysis, will undoubtedly lead to even more efficient and sustainable routes to this and other complex pharmaceutical targets.

References

- 1. researchgate.net [researchgate.net]

- 2. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. medchemexpress.com [medchemexpress.com]

A Deep Dive into the Stereoselective Biological Activity of Fluprostenol Epimers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluprostenol (B1673476), a potent synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is a selective agonist for the prostaglandin F receptor (FP receptor). Its biological activity is critically dependent on the stereochemistry at the C-15 position of the α-chain. This technical guide provides a comprehensive comparison of the biological activities of the two epimers, 15(S)-Fluprostenol and 15(R)-Fluprostenol. While quantitative data for the 15(R) epimer, also known as travoprost (B1681362) acid, is well-documented, specific binding and functional potency values for the 15(S) epimer are less prevalent in publicly available literature. This guide summarizes the available data, details the experimental protocols for assessing their biological activity, and visualizes the key signaling pathways and experimental workflows.

Introduction to Fluprostenol and Stereoisomerism

Prostaglandin analogs are a cornerstone in the therapeutic landscape, particularly in ophthalmology for the management of glaucoma.[1] Fluprostenol stands out as a potent and selective agonist of the FP receptor.[2] The activity of many prostaglandin analogs is highly dependent on their three-dimensional structure, a property known as stereoisomerism. In the case of fluprostenol, the orientation of the hydroxyl group at the C-15 position gives rise to two epimers: this compound and 15(R)-Fluprostenol. It is widely recognized that the 15(R) configuration is the more biologically active form for many PGF2α analogs.

Comparative Biological Activity

The differential activity of the two epimers stems from the stereospecificity of the FP receptor binding pocket. The 15(R)-hydroxyl group is crucial for optimal interaction with the receptor, leading to a higher binding affinity and more potent downstream signaling.

Quantitative Data Presentation

While direct comparative studies providing a side-by-side analysis of the two epimers under identical experimental conditions are scarce, data for the highly active 15(R)-Fluprostenol (travoprost acid) is available. For this compound, a qualitative assessment of lower potency is consistently noted.[3]

Table 1: Receptor Binding Affinity and Functional Potency of Fluprostenol Epimers

| Compound | Receptor Binding Affinity (Ki) | Functional Potency (EC50) | Reference |

| 15(R)-Fluprostenol | 35 ± 5 nM (Human FP Receptor) | 1.4 nM (Phosphoinositide turnover in human ciliary muscle cells) | [4] |

| This compound | Data not available | Data not available (Qualitatively lower potency than 15(R)-epimer) | [3] |

Signaling Pathways of the FP Receptor

Activation of the FP receptor by an agonist such as 15(R)-Fluprostenol initiates a cascade of intracellular events, primarily through the Gq/11 G-protein pathway. This signaling is fundamental to its physiological effects, including the reduction of intraocular pressure.

Gq/11 Signaling Pathway

Upon agonist binding, the FP receptor undergoes a conformational change, activating the associated Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to various cellular responses.

Caption: FP Receptor Gq/11 Signaling Pathway.

Experimental Protocols

To determine the biological activity of this compound and 15(R)-Fluprostenol, several key experiments are performed. These include receptor binding assays to determine affinity (Ki) and functional assays to measure potency (EC50).

Radioligand Competitive Binding Assay

This assay measures the affinity of the unlabeled fluprostenol epimers by their ability to displace a radiolabeled ligand (e.g., [³H]-PGF2α) from the FP receptor.

Methodology:

-

Membrane Preparation: Membranes expressing the FP receptor are prepared from a suitable source, such as cells stably transfected with the human FP receptor or tissues with high receptor density.

-

Assay Setup: In a multi-well plate, a fixed concentration of the radioligand and a range of concentrations of the unlabeled competitor (15(S)- or 15(R)-Fluprostenol) are incubated with the receptor membranes.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50. The Ki is then calculated using the Cheng-Prusoff equation.

Caption: Radioligand Binding Assay Workflow.

Phosphoinositide (PI) Turnover Assay

This functional assay measures the potency of the fluprostenol epimers by quantifying the accumulation of inositol phosphates (IPs), a downstream product of FP receptor activation.

Methodology:

-

Cell Culture and Labeling: Cells expressing the FP receptor are cultured and labeled by incubating them with [³H]-myo-inositol, which is incorporated into the cell membrane as phosphoinositides.

-

Agonist Stimulation: The labeled cells are then stimulated with various concentrations of 15(S)- or 15(R)-Fluprostenol in the presence of LiCl (to prevent IP degradation).

-

Extraction: The reaction is stopped, and the cells are lysed to extract the intracellular contents.

-

Separation: The total [³H]-inositol phosphates are separated from other cellular components using anion-exchange chromatography.

-

Quantification: The amount of [³H]-IPs is determined by scintillation counting.

-

Data Analysis: The concentration of the agonist that produces 50% of the maximal response is the EC50 value.

Caption: Phosphoinositide Turnover Assay Workflow.

Calcium Mobilization Assay

This is another functional assay that measures the increase in intracellular calcium concentration following FP receptor activation.

Methodology:

-

Cell Culture and Dye Loading: Cells expressing the FP receptor are seeded in a microplate and loaded with a calcium-sensitive fluorescent dye.

-

Agonist Addition: The fluprostenol epimers are added to the wells at various concentrations.

-

Signal Detection: The change in fluorescence, which corresponds to the increase in intracellular calcium, is measured in real-time using a fluorescence plate reader.

-

Data Analysis: The peak fluorescence response is plotted against the agonist concentration to determine the EC50 value.

Caption: Calcium Mobilization Assay Workflow.

Conclusion

The stereochemistry at the C-15 position of fluprostenol is a critical determinant of its biological activity. The 15(R)-epimer, travoprost acid, is a highly potent and selective agonist of the FP receptor, with a well-characterized binding affinity and functional potency. In contrast, the 15(S)-epimer is known to be significantly less active, although specific quantitative data is not as readily available. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of the biological activity of these and other prostaglandin analogs, which is essential for the discovery and development of new therapeutics. Further studies directly comparing the two epimers would be valuable to fully quantify the stereoselectivity of the FP receptor for fluprostenol.

References

- 1. benchchem.com [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of 15(S)-Fluprostenol Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of 15(S)-Fluprostenol. As the unnatural C-15 epimer of the potent prostaglandin (B15479496) F2α (PGF2α) analog, fluprostenol (B1673476), this compound has primarily been investigated in the context of structure-activity relationship (SAR) studies to understand the critical role of the C-15 hydroxyl group's stereochemistry in binding and activation of the prostaglandin F receptor (FP receptor). While extensive research has been conducted on the 15(R)-epimer (fluprostenol), which is the active metabolite of the glaucoma medication travoprost (B1681362), data on the 15(S)-epimer is sparse. This guide synthesizes the available information, detailing its chemical synthesis, expected pharmacological profile, and the experimental methodologies used to characterize compounds of this class. The significant drop in biological activity observed with the inversion of the C-15 hydroxyl stereochemistry underscores its importance in the development of potent and selective FP receptor agonists.

Introduction: The Significance of Prostaglandin F2α Analogs

Prostaglandins are a class of lipid compounds derived from arachidonic acid that mediate a wide range of physiological and pathological processes, including inflammation, smooth muscle contraction, and intraocular pressure (IOP) regulation.[1] Prostaglandin F2α (PGF2α) and its synthetic analogs are potent agonists of the FP receptor, a G-protein coupled receptor that, upon activation, stimulates the phospholipase C (PLC) signaling pathway, leading to an increase in intracellular calcium.[2][3]

The development of chemically stable and potent PGF2α analogs has been a major focus of pharmaceutical research, leading to the creation of important therapeutics. One such area is the treatment of glaucoma, where topical application of FP receptor agonists effectively lowers IOP by increasing uveoscleral outflow of aqueous humor.[4] Fluprostenol, a synthetic PGF2α analog, is a potent FP receptor agonist and the active form of the glaucoma drug travoprost.[5] The stereochemistry of the prostaglandin molecule is crucial for its biological activity, with the orientation of the hydroxyl group at the C-15 position being particularly critical for FP receptor binding and activation.[6]

Discovery and Development of this compound

The development of this compound is intrinsically linked to the broader research into PGF2α analogs and the elucidation of their structure-activity relationships. While the 15(R)-hydroxyl configuration is naturally occurring and essential for high potency at the FP receptor, the synthesis and study of the "unnatural" 15(S)-epimer have been crucial for confirming the stereochemical requirements of the receptor.

Rationale for Synthesis: A Tool for SAR Studies

This compound was synthesized as a tool to probe the structural requirements of the FP receptor. By inverting the stereochemistry at the C-15 position from the active (R)-configuration to the (S)-configuration, researchers could quantify the impact of this single stereocenter on receptor binding and functional activity. The general observation across numerous prostaglandin analogs is that the 15(S)-epimer is significantly less active, often by several orders of magnitude, than its 15(R)-counterpart.[7] This dramatic loss of activity highlights the precise molecular interactions between the C-15 hydroxyl group and the FP receptor.

Chemoenzymatic Synthesis

A unified chemoenzymatic synthesis strategy has been reported for a range of prostaglandins, including fluprostenol.[8] This approach allows for the stereoselective synthesis of the core prostaglandin structure and the introduction of the side chains. The synthesis of specific stereoisomers like this compound can be achieved by modifying the reduction step of the C-15 ketone precursor, using different chiral reagents to control the stereochemistry of the resulting hydroxyl group.

A general workflow for the synthesis is outlined below:

Pharmacological Profile of this compound

Mechanism of Action and Signaling Pathway

This compound, like its 15(R)-epimer, is expected to act at the FP receptor. The FP receptor is a Gq-coupled receptor. Upon agonist binding, it activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, triggers various downstream cellular responses.

Quantitative Data

Table 1: Pharmacological Data for Fluprostenol (15(R)-epimer) and Expected Profile for this compound

| Compound | Target Receptor | Assay Type | Potency (EC50/IC50) | Efficacy (% of PGF2α) | Reference |

| Fluprostenol (15R) | FP | Phosphoinositide Turnover | ~4.5 nM | Full Agonist | [9] |

| Fluprostenol (15R) | FP | Calcium Mobilization | Potent Agonist | High | [9] |

| This compound | FP | (Predicted) | Significantly > 100-fold higher than 15(R)-epimer | Very weak partial agonist or inactive | Inferred from[7] |

Experimental Protocols

The characterization of prostaglandin analogs like this compound involves a series of in vitro assays to determine their binding affinity, functional potency, and efficacy at the target receptor. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay measures the affinity of a compound for the FP receptor by competing with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the FP receptor.

Materials:

-

Cell membranes expressing the human FP receptor (e.g., from HEK293 cells)

-

Radioligand: [³H]-PGF2α or a suitable radiolabeled FP agonist

-

Test compound: this compound

-

Non-specific binding control: Unlabeled PGF2α or fluprostenol at a high concentration (e.g., 10 µM)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and counter

Workflow:

Phosphoinositide (PI) Turnover Assay

This functional assay measures the ability of a compound to activate the Gq-coupled FP receptor and stimulate the production of inositol phosphates.

Objective: To determine the potency (EC50) and efficacy of this compound as an FP receptor agonist.

Materials:

-

Intact cells expressing the FP receptor (e.g., human trabecular meshwork cells or A7r5 cells)

-

[³H]-myo-inositol

-

Lithium chloride (LiCl) solution

-

Test compound: this compound

-

Cell lysis buffer

-

Anion exchange chromatography columns

-

Scintillation cocktail and counter

Workflow:

Intracellular Calcium Mobilization Assay

This real-time functional assay measures the increase in intracellular calcium concentration following receptor activation.

Objective: To assess the ability of this compound to induce calcium signaling via the FP receptor.

Materials:

-

Intact cells expressing the FP receptor

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Assay buffer (e.g., Hank's Balanced Salt Solution)

-

Test compound: this compound

-

Fluorescence plate reader with automated injection

Workflow:

Conclusion

The study of this compound, while not leading to a direct therapeutic agent, has been instrumental in confirming the strict stereochemical requirements of the prostaglandin F receptor. Its synthesis and predicted low biological activity, in stark contrast to its potent 15(R)-epimer, provide a clear demonstration of the importance of the C-15 hydroxyl group's orientation for effective receptor binding and signal transduction. This knowledge is fundamental to the rational design of highly potent and selective FP receptor agonists for therapeutic applications, such as the treatment of glaucoma. Further research to obtain and publish quantitative pharmacological data for this compound would be valuable to fully complete the structure-activity relationship profile for this class of compounds.

References

- 1. Assay of receptor-stimulated phosphoinositide turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 3. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimization of the prostaglandin F2α receptor for structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships and receptor profiles of some ocular hypotensive prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological characterization of an FP prostaglandin receptor on rat vascular smooth muscle cells (A7r5) coupled to phosphoinositide turnover and intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Signaling Pathways Activated by 15(S)-Fluprostenol

Abstract

15(S)-Fluprostenol is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α) and the 15(S) epimer of the potent prostaglandin F (FP) receptor agonist, fluprostenol (B1673476). While specific research on the 15(S) isomer is limited, its cellular signaling activity is understood to mirror that of the more extensively studied 15(R)-fluprostenol, albeit with an anticipated lower potency[1][2]. This guide delineates the core signaling cascades initiated by the activation of the FP receptor, primarily based on data from fluprostenol and endogenous PGF2α. It covers the canonical Gq protein-coupled pathway, subsequent downstream effectors such as the MAPK/ERK and Rho kinase pathways, and the regulatory role of β-arrestins. This document provides a consolidated resource of quantitative data and detailed experimental protocols to facilitate further research and development in fields leveraging FP receptor modulation.

Introduction to this compound and the FP Receptor

Fluprostenol is a metabolically stable and selective agonist of the Prostaglandin F Receptor (FP receptor)[3][4]. The compound exists as two optically active enantiomers at the 15-carbon position. The 15(R) epimer, commonly referred to as fluprostenol, is a highly potent agonist. This compound is the corresponding unnatural epimer[1]. In many prostaglandin analogs, inversion of the stereochemistry at the C-15 position is known to reduce potency by approximately 100-fold[1]. The isopropyl ester form of fluprostenol, known as travoprost, is a widely used prodrug for lowering intraocular pressure in the treatment of glaucoma[5]. Upon administration, it is hydrolyzed by corneal esterases to the active free acid, fluprostenol[1].

The biological effects of this compound are mediated through the FP receptor, a class A G-protein coupled receptor (GPCR)[4]. The FP receptor is primarily coupled to the Gq class of G proteins, which upon activation, initiates a cascade of intracellular signaling events pivotal to various physiological and pathological processes[6].

Core Signaling Pathway: Gq Protein Activation

The canonical signaling pathway activated by FP receptor agonists like fluprostenol involves the Gq alpha subunit. This pathway is fundamental to the receptor's function in mediating cellular responses.

-

Receptor Activation: this compound binds to the FP receptor, inducing a conformational change.

-

Gq Protein Coupling: The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαq subunit of the heterotrimeric G protein.

-

PLC Activation: The GTP-bound Gαq subunit dissociates and activates Phospholipase C-beta (PLCβ).

-

Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[6].

-

Downstream Effects:

-

IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor (IP3R) on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol[6].

-

DAG and PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).

-

Secondary and Parallel Signaling Pathways

Beyond the primary Gq pathway, FP receptor activation engages other critical signaling networks that contribute to the full spectrum of its cellular effects.

Mitogen-Activated Protein Kinase (MAPK) Pathway

FP receptor agonists can induce the phosphorylation and activation of the extracellular signal-regulated kinase 1/2 (ERK1/2), p38-MAPK, and Jun N-terminal kinase (JNK)[7]. This activation can occur through Gq-dependent mechanisms, often involving PKC, which can phosphorylate and activate upstream components of the MAPK cascade like Raf. Activated ERK can translocate to the nucleus to regulate gene transcription or remain in the cytoplasm to phosphorylate various substrates, influencing processes like cell proliferation and survival[8][9].

Rho Kinase (ROCK) Pathway

The FP receptor is implicated in the regulation of smooth muscle contractility, a process heavily dependent on the Rho/Rho kinase pathway[10]. Gq and G12/13 proteins can activate the small GTPase RhoA. Activated RhoA then stimulates Rho-associated kinase (ROCK), which phosphorylates and inactivates myosin light chain (MLC) phosphatase. This action tips the balance towards MLC phosphorylation by MLC kinase (MLCK), leading to actin-myosin cross-bridging and cellular contraction[11]. This pathway is particularly relevant in the trabecular meshwork of the eye, where fluprostenol inhibits endothelin-1-induced contraction[10][12].

β-Arrestin Mediated Signaling and Regulation

As with most GPCRs, the FP receptor is subject to regulation by β-arrestins (βArr1 and βArr2)[13]. Following agonist binding and phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This has two major consequences:

-

Desensitization: β-arrestin binding sterically hinders further G-protein coupling, terminating the primary signal[8][14].

-

Internalization & Signaling: β-arrestins act as adaptors for the clathrin-dependent endocytosis machinery, leading to receptor internalization. Furthermore, they can serve as scaffolds for G-protein-independent signaling pathways, including components of the MAPK cascade, thereby initiating a second wave of signaling[13][15][16].

Quantitative Data Summary

The following table summarizes key quantitative data for fluprostenol, the highly potent 15(R) epimer. It is expected that this compound would exhibit significantly higher IC50/EC50 values, indicating lower potency.

| Parameter | Species/System | Value | Reference |

| IC50 (PGF2α binding inhibition) | Human FP Receptors | 3.5 nM | [3] |

| IC50 (PGF2α binding inhibition) | Rat FP Receptors | 7.5 nM | [3] |

| IC50 (Adipose precursor differentiation) | Rat primary cultures | 30-100 pM | [3] |

| Effective Concentration (Inhibition of ET-1 contraction) | Bovine Trabecular Meshwork | 1 µM | [10][12] |

Detailed Experimental Protocols

This section provides methodologies for key experiments used to characterize FP receptor signaling.

Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound (e.g., this compound) for the FP receptor by measuring its ability to compete with a radiolabeled ligand.

Protocol:

-

Membrane Preparation: Utilize membranes prepared from HEK293 cells stably expressing the human FP receptor[6].

-

Assay Buffer: Use 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4[6].

-

Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of radioligand (e.g., [³H]-PGF2α at its Kd), and varying concentrations of the unlabeled test compound (this compound)[6].

-

Total Binding: Membranes + Radioligand + Assay Buffer.

-

Non-specific Binding: Membranes + Radioligand + High concentration of unlabeled PGF2α.

-

Competition: Membranes + Radioligand + Test Compound dilutions.

-

-

Incubation: Incubate the plate, typically for 60-120 minutes at room temperature, to reach equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Detection: Wash the filters with ice-cold assay buffer, and quantify the radioactivity retained on the filters using a liquid scintillation counter.

-

Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Intracellular Calcium Mobilization Assay

This functional assay measures the increase in cytosolic calcium following receptor activation, a direct consequence of the Gq/PLC pathway.

Protocol:

-

Cell Culture: Seed HEK293 or other suitable cells expressing the FP receptor into black-walled, clear-bottom 96-well plates and grow to confluence[17].

-

Dye Loading: Wash the cells and incubate them with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C[10].

-

Measurement: Place the plate into a fluorometric imaging plate reader (FLIPR) or a fluorescence plate reader[18].

-

Assay Execution: Record a stable baseline fluorescence reading. Use the instrument's injection system to add the test compound (this compound) at various concentrations.

-

Data Acquisition: Immediately following injection, continuously record the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

Analysis: Determine the peak fluorescence response for each concentration. Plot the peak response against the log concentration of the compound and fit the data to determine the EC50 value.

Western Blotting for ERK Phosphorylation

This technique is used to detect the activation of the MAPK pathway by measuring the increase in the phosphorylated form of ERK.

Protocol:

-

Cell Stimulation: Grow cells to near confluence and serum-starve them overnight to reduce basal signaling. Treat cells with this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Lysis: Wash cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK (anti-p-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a digital imager or X-ray film.

-

Loading Control: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

-

Analysis: Quantify band intensity using densitometry software. Express p-ERK levels as a ratio to total ERK.

Conclusion

This compound, while less potent than its 15(R) epimer, is presumed to activate the same repertoire of cellular signaling pathways through the prostaglandin FP receptor. The primary mechanism involves Gq-protein coupling, leading to PLC activation, IP3-mediated calcium release, and DAG-dependent PKC activation. This core pathway is further integrated with other crucial signaling networks, including the MAPK/ERK and Rho kinase cascades, which together orchestrate a wide range of cellular responses from gene expression to smooth muscle contraction. The receptor's activity is tightly regulated by the β-arrestin system, which not only desensitizes the G-protein signal but also initiates a distinct phase of intracellular signaling. The data and protocols compiled in this guide provide a foundational framework for professionals in research and drug development to further investigate the nuanced pharmacology of this compound and other FP receptor modulators.

References

- 1. This compound isopropyl ester - Biochemicals - CAT N°: 16788 [bertin-bioreagent.com]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Fluprostenol-induced MAPK signaling is independent of aging in Fischer 344/NNiaHSd x Brown Norway/BiNia rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. β-Arrestin-mediated Signaling Regulates Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How ERK1/2 Activation Controls Cell Proliferation and Cell Death Is Subcellular Localization the Answer? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. Rho Signaling Regulates Pannexin 1-mediated ATP Release from Airway Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Manifold roles of β-arrestins in GPCR signaling elucidated with siRNA and CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Physiological and Pharmacological Implications of Beta-Arrestin Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. β-Arrestin biosensors reveal a rapid, receptor-dependent activation/deactivation cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Therapeutic potential of β-arrestin- and G protein-biased agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]

The Binding Affinity of 15(S)-Fluprostenol to Prostaglandin Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-Fluprostenol is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α) and an epimer of the potent prostaglandin F (FP) receptor agonist, (15R)-Fluprostenol. The stereochemistry at the C-15 position of prostaglandin analogs is a critical determinant of their binding affinity and biological activity at prostaglandin receptors. This technical guide provides a comprehensive overview of the binding characteristics of this compound to the prostaglandin receptor family, with a focus on quantitative data, experimental methodologies, and the associated signaling pathways. Due to the limited availability of direct binding studies on this compound, this guide leverages data from its more widely studied 15(R) epimer and related compounds to provide a comparative context.

Data Presentation: Binding Affinities of Fluprostenol (B1673476) Epimers and Related Prostaglandin Analogs

The following tables summarize the available quantitative data for the binding of fluprostenol epimers and other relevant prostaglandin F2α analogs to various prostaglandin receptors. This data is essential for understanding the selectivity and potency of these compounds.

Table 1: Binding Affinity (IC50/Ki) of Fluprostenol and Related Compounds for the Prostaglandin FP Receptor

| Compound | Receptor Species | Assay Type | Affinity Value (nM) | Reference |

| (15R)-Fluprostenol | Human | Radioligand Displacement ([3H]-PGF2α) | IC50 = 3.5 | [1] |

| (15R)-Fluprostenol | Rat | Radioligand Displacement ([3H]-PGF2α) | IC50 = 7.5 | [1] |

| Travoprost acid ((+)-Fluprostenol) | Human | Radioligand Displacement | Ki = 35 ± 5 |

Table 2: Binding Affinity (Ki) of Travoprost Acid for a Panel of Human Prostaglandin Receptors

| Receptor Subtype | Ki (nM) |

| FP | 35 ± 5 |

| DP | 52,000 |

| EP1 | 9,540 |

| EP3 | 3,501 |

| EP4 | 41,000 |

| IP | > 90,000 |

| TP | 121,000 |

This data for Travoprost acid, the free acid form of Travoprost and structurally analogous to Fluprostenol, highlights the high selectivity of this class of compounds for the FP receptor.

Prostaglandin Receptor Signaling Pathways

Prostaglandin receptors are a family of G-protein coupled receptors (GPCRs) that mediate a wide range of physiological effects. The FP receptor, the primary target for PGF2α and its analogs, is predominantly coupled to the Gq alpha subunit of heterotrimeric G-proteins.

Upon agonist binding, the FP receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular calcium concentration, along with the activation of Protein Kinase C (PKC) by DAG, triggers a cascade of downstream cellular responses.

In some cellular contexts, FP receptor activation has also been shown to transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway[3].

Experimental Protocols

The determination of binding affinity and functional activity of ligands for prostaglandin receptors involves a variety of in vitro assays. The most common are radioligand binding assays and functional assays that measure the downstream consequences of receptor activation.

Radioligand Binding Assay (Competitive Displacement)

This assay measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the receptor.

1. Materials:

-

Membrane Preparation: Cell membranes expressing the prostaglandin receptor of interest (e.g., from transfected cell lines or tissues known to endogenously express the receptor).

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-PGF2α for the FP receptor).

-

Test Compound: Unlabeled this compound, serially diluted.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

2. Method:

-

Incubation: In a microplate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

-

Total Binding: Wells containing membranes and radioligand only.

-

Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of an unlabeled agonist to saturate the receptors.

-

Competitive Binding: Wells containing membranes, radioligand, and serial dilutions of the test compound.

-

-

Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 2-3 hours).

-

Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inositol Phosphate (IP) Accumulation

This assay measures the accumulation of inositol phosphates (primarily IP1, a stable metabolite of IP3) as a downstream indicator of Gq-coupled receptor activation.

1. Materials:

-

Cell Line: A cell line stably expressing the prostaglandin receptor of interest.

-

Cell Culture Medium.

-

Stimulation Buffer: Often contains LiCl to inhibit the degradation of IP1.

-

Test Compound: this compound, serially diluted.

-

Lysis Buffer.

-

IP1 Assay Kit: Commercially available kits, often based on Homogeneous Time-Resolved Fluorescence (HTRF) or other immunoassay formats.

2. Method:

-

Cell Seeding: Seed the cells in a microplate and grow to confluency.

-

Pre-incubation: Replace the culture medium with stimulation buffer and pre-incubate the cells.

-

Stimulation: Add varying concentrations of the test compound to the wells and incubate for a defined period to allow for IP1 accumulation.

-

Lysis: Lyse the cells according to the assay kit protocol.

-

Detection: Add the detection reagents from the IP1 assay kit to the cell lysates. These typically include an IP1-d2 conjugate and an anti-IP1 cryptate conjugate for HTRF assays.

-

Measurement: After an incubation period, measure the signal (e.g., fluorescence ratio in an HTRF assay) using a suitable plate reader.

3. Data Analysis:

-

The signal is typically inversely proportional to the amount of IP1 produced by the cells.

-

Plot the signal against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response).

Conclusion

While direct and comprehensive binding data for this compound remains to be fully elucidated in the public domain, the available evidence strongly suggests a significantly lower affinity and potency at the prostaglandin FP receptor compared to its 15(R) epimer. The high selectivity of the fluprostenol scaffold for the FP receptor, as demonstrated by data on related compounds like Travoprost acid, indicates that this compound is also likely to be selective for the FP receptor, albeit with reduced affinity. The established signaling pathways and experimental protocols outlined in this guide provide a robust framework for the further characterization of this compound and other novel prostaglandin analogs in drug discovery and development. Future studies directly comparing the binding profiles of the 15(S) and 15(R) epimers across a full panel of prostaglandin receptors would be invaluable for a more complete understanding of their structure-activity relationships.

References

An In-depth Technical Guide to the Structural Analysis of 15(S)-Fluprostenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

15(S)-Fluprostenol is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), a potent agonist of the prostaglandin F (FP) receptor.[1][2] As a member of the prostaglandin family, it exhibits significant biological activity and is of considerable interest in drug development, particularly for its potential therapeutic applications. This technical guide provides a comprehensive overview of the structural analysis of this compound, detailing its chemical properties, and outlining the experimental methodologies crucial for its characterization. The guide also visualizes its mechanism of action through its signaling pathway and presents a general workflow for its structural elucidation.

Chemical and Physical Properties

This compound is an organic compound with the systematic IUPAC name (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-5-heptenoic acid.[2] Its chemical structure is characterized by a cyclopentane (B165970) ring with two hydroxyl groups and two aliphatic side chains, one of which contains a trifluoromethylphenoxy group. The stereochemistry at the C-15 position is of particular importance for its biological activity.[3]

| Property | Value | Source |

| Molecular Formula | C23H29F3O6 | [4] |

| Molecular Weight | 458.47 g/mol | |

| IUPAC Name | (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-5-heptenoic acid | |

| CAS Number | 54276-24-3 | |

| UV Absorption | λmax at 222, 277 nm | |

| Stereochemistry | Defined stereocenters at positions 8, 9, 11, 12, and 15 |

Spectroscopic and Crystallographic Data

A thorough structural elucidation of this compound relies on a combination of spectroscopic and crystallographic techniques. While specific experimental data for this compound is not widely available in the public domain, this section outlines the expected data and provides a template for its presentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. 1H NMR provides information about the chemical environment of hydrogen atoms, while 13C NMR reveals the types of carbon atoms present.

Table 2.1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values and await experimental verification.)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-5 | 5.3-5.5 | m | - |

| H-6 | 5.3-5.5 | m | - |

| H-13 | 5.6-5.8 | dd | - |

| H-14 | 5.6-5.8 | dd | - |

| Aromatic H | 7.0-7.5 | m | - |

| Carboxyl H | 10-12 | br s | - |

Table 2.2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and await experimental verification.)

| Carbon | Chemical Shift (ppm) |

| C-1 (Carboxyl) | ~175 |

| C-5, C-6 (Alkene) | 128-132 |

| C-13, C-14 (Alkene) | 130-135 |

| Aromatic Carbons | 110-160 |

| CF3 | ~124 (q) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity and structure. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The mzCloud database contains mass spectral data for the related compound Fluprostenol, which can serve as a reference.

Table 2.3: Mass Spectrometry Data for Fluprostenol

| Ionization Mode | Mass Analyzer | m/z [M-H]⁻ | Key Fragment Ions | Source |

| ESI | Q Exactive Orbitrap | 457.1844 | Not specified |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 2.4: Expected Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohols, carboxylic acid) | 3200-3600 | Broad, Strong |

| C-H (alkane, alkene, aromatic) | 2850-3100 | Medium-Strong |

| C=O (carboxylic acid) | 1700-1725 | Strong |

| C=C (alkene, aromatic) | 1600-1680 | Medium-Weak |

| C-O (alcohols, ether) | 1050-1250 | Strong |

| C-F (trifluoromethyl) | 1100-1350 | Strong |

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry. To date, a crystal structure for this compound has not been reported in the Cambridge Structural Database.

Experimental Protocols

The structural characterization of this compound involves a series of well-established experimental protocols.

Synthesis

A chemoenzymatic total synthesis approach has been reported for fluprostenol, providing a viable route to obtain the molecule for analysis. This method utilizes a combination of enzymatic reactions for stereoselective transformations and traditional organic synthesis steps to construct the molecular framework.

Purification

High-performance liquid chromatography (HPLC) is the method of choice for the purification of prostaglandins (B1171923) like this compound. A reversed-phase C18 column with a gradient elution system of acetonitrile (B52724) and water, often with a small amount of acid like formic acid, is typically employed.

Spectroscopic Analysis

-

NMR Spectroscopy: Samples are dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6). 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments such as COSY, HSQC, and HMBC are used for unambiguous assignment of proton and carbon signals.

-

Mass Spectrometry: Analysis is typically performed using electrospray ionization (ESI) coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. This allows for accurate mass determination and fragmentation analysis.

-

IR Spectroscopy: Spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film, in a KBr pellet, or using an attenuated total reflectance (ATR) accessory.

Crystallography

Obtaining a single crystal suitable for X-ray diffraction can be challenging for prostaglandins due to their flexibility. Crystallization is typically attempted by slow evaporation of a solvent or by vapor diffusion techniques using a variety of solvent systems. Once a suitable crystal is obtained, data is collected on a single-crystal X-ray diffractometer.

Mechanism of Action and Signaling Pathway

This compound, as a PGF2α analog, exerts its biological effects by acting as an agonist at the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that primarily involves the activation of phospholipase C (PLC).

Caption: FP Receptor Signaling Pathway for this compound.

Experimental and Logical Workflows

The structural analysis of this compound follows a logical progression from synthesis or isolation to comprehensive characterization.

Caption: General Workflow for Structural Analysis.

Conclusion

The structural analysis of this compound is a multifaceted process that integrates synthetic chemistry, purification techniques, and a suite of spectroscopic and crystallographic methods. While its fundamental chemical properties are well-documented, a complete set of experimental spectroscopic and crystallographic data is not yet publicly available. This guide provides a framework for the structural characterization of this compound and related prostaglandin analogs, highlighting the necessary experimental protocols and the underlying mechanism of action. Further research to obtain and publish detailed experimental data will be invaluable to the scientific community and will facilitate the development of new therapeutics based on this potent FP receptor agonist.

References

Methodological & Application

Application Notes and Protocols for 15(S)-Fluprostenol in In Vitro Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-Fluprostenol is a potent and selective prostaglandin (B15479496) F2α (PGF2α) receptor (FP receptor) agonist. It is the optically active enantiomer of fluprostenol (B1673476) and is known to be a more potent luteolytic agent than PGF2α itself. The isopropyl ester prodrug of this compound, known as travoprost, is widely used in ophthalmology to reduce intraocular pressure in patients with glaucoma and ocular hypertension. These application notes provide detailed protocols for utilizing this compound in in vitro cell culture studies to investigate its effects on cell viability, apoptosis, and cell cycle, as well as to elucidate its mechanism of action.

Mechanism of Action

This compound exerts its biological effects primarily through the activation of the FP receptor, a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the presence of DAG activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to diverse cellular responses.

Signaling Pathway Diagram

Application Notes and Protocols: Preparing 15(S)-Fluprostenol Solutions for Animal Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction: 15(S)-Fluprostenol is the unnatural C-15 epimer of Fluprostenol (B1673476), a potent F-series prostaglandin (B15479496) analog that acts as a selective Prostaglandin F2α (PGF2α) receptor (FP receptor) agonist.[1] While the 15(R) epimer (Fluprostenol) is the more biologically active form, this compound is crucial for research as a potential metabolite of its isopropyl ester prodrug and as a reference compound in structure-activity relationship studies.[2][3] Proper preparation of this compound solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo animal experiments. These application notes provide detailed protocols for the solubilization and preparation of dosing solutions for preclinical research.

Physicochemical Properties and Solubility

This compound is typically supplied as a solution in an organic solvent, such as ethanol (B145695). It is essential to understand its solubility profile to prepare appropriate stock and working solutions.

Table 1: Properties and Solubility of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₃H₂₉F₃O₆ | [3] |

| Formula Weight | 458.5 g/mol | [3] |

| CAS Number | 54276-24-3 | [3] |

| Appearance | Solution in ethanol | [3] |

| Solubility (DMF) | 30 mg/mL | [3] |

| Solubility (DMSO) | 20 mg/mL | [3] |

| Solubility (Ethanol) | 30 mg/mL | [3] |

| Solubility (PBS, pH 7.2) | 5 mg/mL |[3] |

Note: For aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO before diluting with the aqueous buffer.[4]

Mechanism of Action: FP Receptor Signaling

This compound is an isomer of Fluprostenol, a potent FP receptor agonist.[3] The FP receptor is a G-protein-coupled receptor (GPCR) that primarily signals through the Gq/11 protein.[5] Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to various cellular responses, including smooth muscle contraction.[6][7]

Caption: Simplified signaling pathway of FP receptor activation.

Experimental Protocols

Preparation of a 10 mg/mL Stock Solution

This protocol describes the preparation of a concentrated stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for initial solubilization.

Materials:

-

This compound

-

Anhydrous DMSO

-

Sterile, amber glass vial or cryovial

-

Calibrated micropipettes

-

Vortex mixer

-

Sonicator (optional, but recommended)[8]

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, weigh 10 mg. If the compound is supplied in a solvent, evaporate the solvent under a gentle stream of nitrogen before adding the new solvent.[4]

-

Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration. For 10 mg of powder to make a 10 mg/mL solution, add 1 mL of DMSO.

-

Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes.

-

Sonication (if needed): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.[8] Gentle warming to 37°C can also increase solubility.[9]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. Stored properly at -20°C, the solution should be stable for at least one month.[9]

Preparation of Working Solutions for In Vivo Administration

For animal experiments, stock solutions must be diluted into a biocompatible vehicle. The final concentration of organic solvents like DMSO should be minimized, typically kept below 10% for mice.[8]

Protocol A: DMSO/Saline Vehicle

This is a simple vehicle suitable for many administration routes.

Materials:

-

10 mg/mL this compound stock solution in DMSO

-

Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

-

Sterile conical tubes

Procedure:

-

Calculate the required volumes of stock solution and vehicle.

-

Add the required volume of saline or PBS to a sterile conical tube.

-